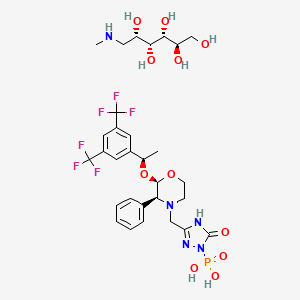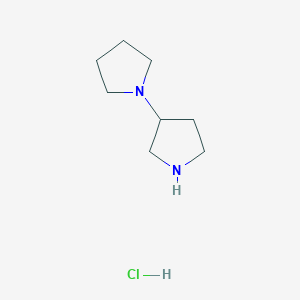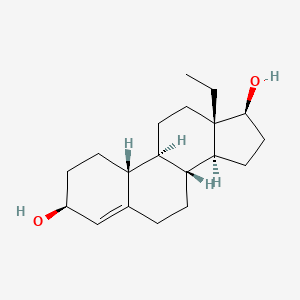
18-Methyl bolandiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18-Methyl bolandiol: is a synthetic anabolic steroid with the molecular formula C19H30O2 and a molecular weight of 290.44 g/mol . It is a derivative of bolandiol, known for its androgenic, estrogenic, and progestational activities. This compound is used in various scientific research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 18-Methyl bolandiol typically involves the chemical modification of bolandiol. The process includes several steps such as hydroxylation and methylation under controlled conditions. Specific details on the reaction conditions and reagents used are proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using advanced techniques to ensure high purity and yield. The process is carried out in specialized facilities equipped with the necessary safety and quality control measures .
Análisis De Reacciones Químicas
Types of Reactions: 18-Methyl bolandiol undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the desired product, often involving catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions include various hydroxylated, methylated, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
18-Methyl bolandiol exerts its effects by binding to androgen, estrogen, and progestin receptors. It has a lower affinity for these receptors compared to other steroids but still exhibits significant biological activity . The compound stimulates anabolic processes, leading to increased muscle mass and bone density. It also influences hormone levels by suppressing gonadotropins and endogenous testosterone production .
Comparación Con Compuestos Similares
Bolandiol: The parent compound with similar anabolic and androgenic properties.
Nandrolone: Another anabolic steroid with potent muscle-building effects.
Testosterone: The primary male sex hormone with significant anabolic and androgenic activities.
Uniqueness: 18-Methyl bolandiol is unique due to its balanced androgenic, estrogenic, and progestational activities, making it a versatile compound for research purposes .
Propiedades
Fórmula molecular |
C19H30O2 |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
(3S,8R,9S,10R,13S,14S,17S)-13-ethyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H30O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h11,13-18,20-21H,2-10H2,1H3/t13-,14-,15+,16+,17-,18-,19-/m0/s1 |
Clave InChI |
KXBFVYQMAZRJSI-IGYHUTEBSA-N |
SMILES isomérico |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C[C@H](CC[C@H]34)O |
SMILES canónico |
CCC12CCC3C(C1CCC2O)CCC4=CC(CCC34)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


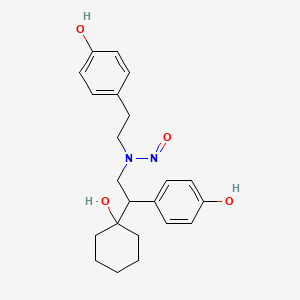
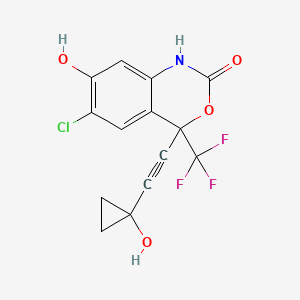
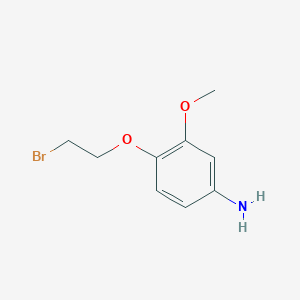
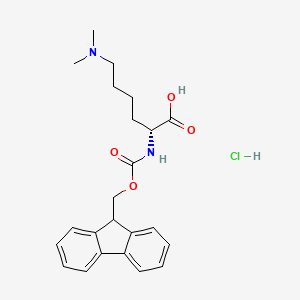
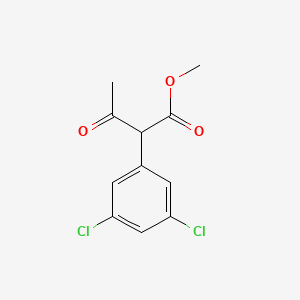
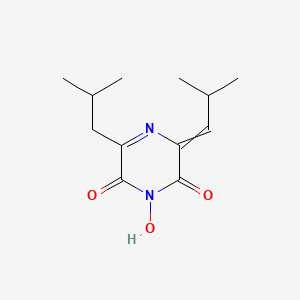
![N-Acetyl-D-[2,3-13C2]neuraminic Acid](/img/structure/B13845764.png)

![1-(5-(3-(6-Amino-2-methylpyrimidin-4-yl)imidazo[1,2-b]pyridazin-2-ylamino)pyridin-2-yl)azetidin-3-ol](/img/structure/B13845781.png)
![methyl (E,3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13845785.png)
![2-Amino-N-(8-(3-hydroxypropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide](/img/structure/B13845787.png)
![5-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13845794.png)
